REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7]([N:9]1[C:13]2[CH:14]=[C:15]([Cl:18])[CH:16]=[CH:17][C:12]=2[C:11]([O:19]C(C)=O)=[CH:10]1)=[O:8]>O>[Cl:18][C:15]1[CH:14]=[C:13]2[C:12]([C:11]([OH:19])=[CH:10][N:9]2[C:7](=[O:8])[CH3:6])=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
572 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
63 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)OC(=O)C
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Name
|
ice
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
was at room temperature
|
Type
|
STIRRING
|
Details
|
portionwise, with stirring over a period of one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
between 20° to 25° C
|
Type
|
STIRRING
|
Details
|
After stirring for 30 additional minutes
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
FILTRATION
|
Details
|
the insoluble product was filtered off
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at room temperature
|
Type
|
WAIT
|
Details
|
could not be stored for long period without decomposition
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C2C(=CN(C2=C1)C(C)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |